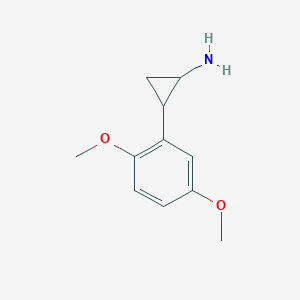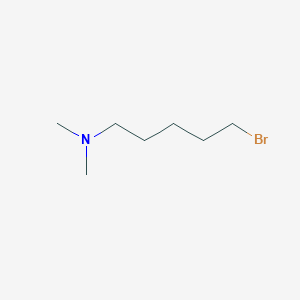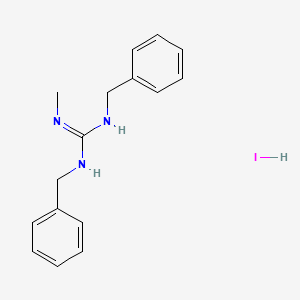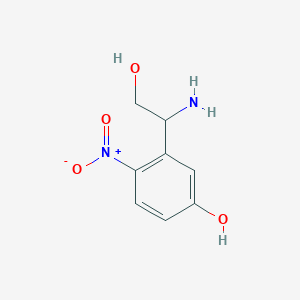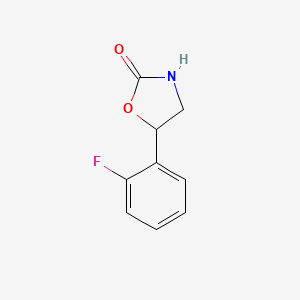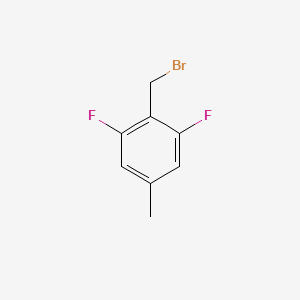
2-(Bromomethyl)-1,3-difluoro-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1,3-difluoro-5-methylbenzene is an organic compound with the molecular formula C8H7BrF2. This compound is characterized by the presence of a bromomethyl group attached to a benzene ring that is also substituted with two fluorine atoms and a methyl group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3-difluoro-5-methylbenzene typically involves the bromination of 1,3-difluoro-5-methylbenzene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of a bromination reagent such as N-bromosuccinimide in a solvent like acetone or dichloromethane. The reactants are mixed in a pipeline and passed through a constant-temperature water bath reactor under illumination .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-1,3-difluoro-5-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 1,3-difluoro-5-methylbenzene.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1,3-difluoro-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in oncology and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-1,3-difluoro-5-methylbenzene is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of biologically active molecules, where the compound acts as a building block for more complex structures .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)naphthalene
- 2-Bromomethyl-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
Uniqueness
2-(Bromomethyl)-1,3-difluoro-5-methylbenzene is unique due to the presence of both bromomethyl and difluoromethyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, which is advantageous in the development of pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C8H7BrF2 |
|---|---|
Peso molecular |
221.04 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1,3-difluoro-5-methylbenzene |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 |
Clave InChI |
XLXLTFFDHAVQQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)F)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


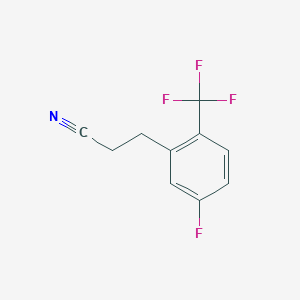
![tert-butylN-[2-(2-bromoethyl)phenyl]carbamate](/img/structure/B13593001.png)
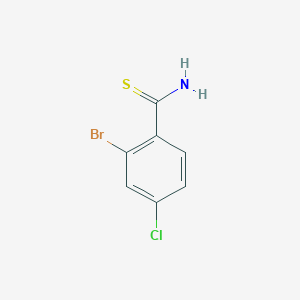
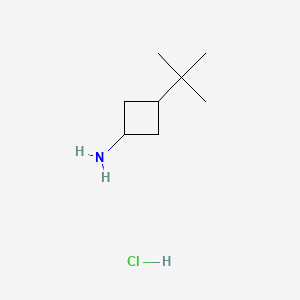

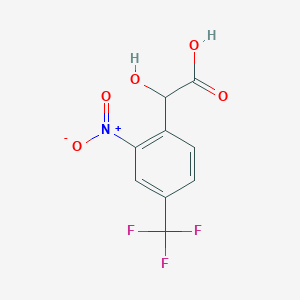
![3-[(4-Methoxy-1-naphthalenyl)oxy]azetidine](/img/structure/B13593023.png)
